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Compound of Interest

Compound Name:
3-Fluoro-2-methyl-5-

(trifluoromethyl)aniline

CAS No.: 1065073-89-3

Cat. No.: B1440834

Get Quote

Executive Summary: The "Fluoro-Switch" in
Bioisosteres
In medicinal chemistry, replacing hydrogen with fluorine (bioisosterism) is a strategic tool to

modulate metabolic stability, lipophilicity, and potency. However, in the context of anilines

(phenylamines), this substitution introduces distinct toxicological shifts.

This guide provides a comparative analysis of fluorinated anilines (specifically 2-, 3-, and 4-

fluoroaniline) versus the parent aniline. The critical insight for researchers is the Metabolic

Shunt Hypothesis: Fluorine substitution, particularly at the para position, blocks the primary

detoxification pathway (ring hydroxylation), shunting metabolism toward N-oxidation. This

significantly amplifies hematotoxicity (methemoglobinemia) while modulating genotoxic

potential via nitrenium ion stabilization.
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The introduction of fluorine alters the physicochemical landscape of the aniline molecule.

These changes directly influence bioavailability and enzyme affinity.

Table 1: Physicochemical Profile of Fluorinated Anilines vs. Aniline
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Property Aniline
2-
Fluoroanilin
e

3-
Fluoroanilin
e

4-
Fluoroanilin
e

Impact on
Toxicity

pKa

(Conjugate

Acid)

4.6 3.2 3.5 4.6

Lower pKa

reduces

protonation at

physiological

pH,

potentially

increasing

membrane

permeability.

LogP

(Lipophilicity)
0.9 ~1.15 ~1.15 ~1.15

Increased

lipophilicity

enhances

CNS

penetration

and tissue

accumulation.

Hammett

Constant (

)

0.00 +0.06 (ortho) +0.34 (meta) +0.06 (para)

Electron-

withdrawing

effects

reduce N-

oxidation

rates but

stabilize

reactive

intermediates

.

C-X Bond

Strength

98 kcal/mol

(C-H)

~116 kcal/mol

(C-F)

~116 kcal/mol

(C-F)

~116 kcal/mol

(C-F)

High stability

prevents

defluorination

, blocking

specific
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metabolic

sites.

Toxicological Profiles: Mechanism & Causality
Hematotoxicity (Methemoglobinemia)
The Dominant Risk: The most acute toxicity associated with anilines is methemoglobinemia

(MetHb), where ferrous hemoglobin (

) is oxidized to ferric hemoglobin (

), losing oxygen-carrying capacity.[1][2]

Mechanism: Aniline is bioactivated by CYP2E1 to N-phenylhydroxylamine. This metabolite

enters the erythrocyte and co-oxidizes with oxyhemoglobin in a futile redox cycle.

The Fluoro-Effect (4-FA > Aniline > 2-FA):

4-Fluoroaniline (High Toxicity): The para position is the primary site for detoxification (ring

hydroxylation to 4-aminophenol). Blocking this site with a strong C-F bond forces the

metabolic flux toward N-oxidation. Consequently, 4-fluoroaniline is a potent inducer of

MetHb.

2-Fluoroaniline (Lower Toxicity): Steric hindrance at the ortho position interferes with N-

hydroxylation by CYP enzymes, often resulting in lower MetHb generation compared to

the para isomer.

Genotoxicity & Mutagenicity
The Ames Variance: While aniline itself is generally considered weakly mutagenic or non-

mutagenic in standard Ames strains without activation, fluorinated analogs exhibit altered

profiles.

Mechanism: Mutagenicity is driven by the formation of a nitrenium ion (

) intermediate, which intercalates with DNA.
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4-Fluoroaniline: Weakly mutagenic (Ames Positive in TA100 with S9). The fluorine atom

stabilizes the nitrenium ion electronically more effectively than hydrogen, facilitating DNA

adduct formation.

Comparison: 4-FA is more mutagenic than 4-bromoaniline (Ames negative) but less than

4-chloroaniline.[3] This non-linear trend highlights the unique electronic properties of

fluorine (high electronegativity + resonance donation).

Nephrotoxicity
Papillary Necrosis: Halogenated anilines are known nephrotoxins.

Pathway: Generally mediated by para-aminophenol metabolites.

Fluoro-Protection: Since 4-fluoroaniline cannot easily be converted to 4-aminophenol (due to

the C-F bond strength), it displays a different nephrotoxic profile compared to chlorinated

anilines, which can undergo oxidative dechlorination. However, if N-oxidation dominates, the

resulting N-hydroxylated metabolites can still cause renal damage via oxidative stress.

Mechanistic Visualization
The following diagram illustrates the Metabolic Shunt caused by para-fluorination.
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Figure 1: The Metabolic Shunt. Para-substitution (4-FA) blocks Ring Hydroxylation, forcing flux

toward N-Oxidation and increasing toxicity.

Experimental Protocols
To validate the toxicity profile of a new fluorinated aniline derivative, use the following self-

validating protocols.

Protocol A: In Vitro Methemoglobinemia Assessment
Purpose: To quantify the hematotoxic potential relative to aniline (positive control).

Reagents:

Fresh Rat Whole Blood (heparinized).

NADPH regenerating system (1 mM NADP+, 10 mM G6P, 2 U/mL G6PDH).

Rat Liver Microsomes (RLM) (Source of CYP enzymes).

Workflow:

Incubation Mix: Combine RLM (1 mg/mL protein), NADPH system, and Test Compound (10–

500 µM) in phosphate buffer (pH 7.4).

Activation: Incubate at 37°C for 30 minutes to generate N-hydroxy metabolites.

Blood Challenge: Transfer 100 µL of the reaction mixture into 900 µL of fresh rat blood.

Measurement: Incubate for 1 hour. Lyse RBCs with 1% Triton X-100.

Quantification: Measure absorbance at 630 nm (MetHb) and 540 nm (Total Hb).

Calculation:

(Where F is a calibration factor derived from 100% nitrite-oxidized blood).

Self-Validation Step: Include a Dapsone control. If Dapsone does not induce >15% MetHb

under these conditions, the metabolic activation system (microsomes) is inactive.
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Protocol B: Modified Ames Test (Prival Modification)
Purpose: Standard Ames tests often fail to detect aniline mutagenicity due to insufficient N-

hydroxylation by standard S9 mix.

Modification: Use the Prival Pre-incubation Method.

S9 Source: Use Hamster liver S9 (more active N-acetyltransferase) instead of Rat liver S9.

Cofactors: Supplement S9 mix with Flavin Mononucleotide (FMN) to support azo-reduction

and N-oxidation.

Procedure: Pre-incubate bacteria (TA98, TA100), S9 mix, and test compound for 30 minutes

before adding top agar. This allows time for the generation of the short-lived nitrenium

species.

Strategic Conclusion for Drug Design
When incorporating an aniline moiety into a drug candidate:

Avoid 4-Fluoroaniline moieties if the aniline ring is metabolically exposed. The high risk of

MetHb due to metabolic shunting is a significant liability.

Prefer 2-Fluoroaniline or di-substitution (e.g., 2,6-difluoro). The steric bulk protects the

nitrogen from enzymatic oxidation, reducing both MetHb and mutagenic potential.

Monitor Lipophilicity: Remember that fluorination increases LogP. Ensure this does not

inadvertently drive the compound into the CNS, where aniline metabolites can be neurotoxic.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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